3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol
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Overview
Description
3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol is a heterocyclic compound that features a fused ring system combining a cyclopentane and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and catalyst . Another method includes the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and alkylating agents .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at 25°C.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkylating agents such as benzyl chloride and 1,2-dibromoethane.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.
Scientific Research Applications
3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol involves its interaction with molecular targets such as enzymes and receptors. For example, as an antifolate, it inhibits the activity of dihydrofolate reductase, thereby interfering with DNA synthesis and cell division . The compound’s structure allows it to form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dihydro-5H-cyclopenta(b)pyridine
- 2,4-Diamino-6,7-dihydro-5H-cyclopenta(d)pyrimidine
- 3-amino-6,7-dihydro-5H-cyclopenta(b)thieno[3,2-e]pyridines
Uniqueness
3,4-Diamino-6,7-dihydro-5H-cyclopenta(b)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
Properties
CAS No. |
5453-81-6 |
---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
3,4-diamino-1,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one |
InChI |
InChI=1S/C8H11N3O/c9-6-4-2-1-3-5(4)11-8(12)7(6)10/h1-3,10H2,(H3,9,11,12) |
InChI Key |
QPWPZWYLTQAIGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=O)C(=C2N)N |
Origin of Product |
United States |
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